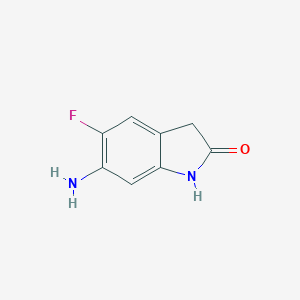

6-Amino-5-fluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQRWWOHJBWWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Amino-5-fluoroindolin-2-one: A Cornerstone Intermediate in Modern Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of a Fluorinated Indolinone Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the indolin-2-one core structure has emerged as a "privileged scaffold." Its inherent ability to form key hydrogen bonding interactions with the hinge region of kinase ATP-binding sites has made it a foundational element for a multitude of kinase inhibitors. Within this important class of molecules, 6-Amino-5-fluoroindolin-2-one stands out as a critical intermediate, most notably for the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib. The strategic placement of the fluoro and amino groups on this scaffold is not merely a synthetic convenience; it is a deliberate design element that profoundly influences the biological activity and pharmacokinetic properties of the final drug product. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its pivotal role in the generation of life-saving therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. This compound is typically a solid at room temperature.[1] While a specific melting point is not consistently reported across commercial suppliers, it is expected to be a relatively high-melting solid, characteristic of aromatic compounds with hydrogen bonding capabilities.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FN₂O | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| CAS Number | 150544-01-7 | [1] |

| Appearance | Solid | [1] |

| Solubility | While specific quantitative data is sparse, it is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols, with limited solubility in water and non-polar solvents. | General Chemical Principles |

Spectroscopic Characterization:

While a dedicated, publicly available high-resolution spectrum for this compound is not readily found, its structure can be confidently confirmed using standard spectroscopic techniques. The expected spectral features are as follows:

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the methylene protons of the indolinone ring, and the protons of the amino group. The aromatic protons would show splitting patterns consistent with their substitution and coupling to the adjacent fluorine atom.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the lactam, the aromatic carbons (with C-F coupling visible for the carbon bearing the fluorine and adjacent carbons), and the methylene carbon.

-

FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amine and the lactam, the C=O stretching of the lactam, and C-F stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule.

Synthesis of this compound: A Two-Step Transformation

The synthesis of this compound is strategically accomplished from its precursor, 5-fluoroindolin-2-one. This transformation is a classic example of electrophilic aromatic substitution followed by reduction, a common tactic in the functionalization of aromatic rings. The process involves the introduction of a nitro group at the 6-position, which is ortho to the activating lactam nitrogen and para to the fluorine atom, followed by its reduction to the desired amino group.

Experimental Protocol: Synthesis of this compound

PART A: Nitration of 5-Fluoroindolin-2-one

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 5-fluoroindolin-2-one to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 5-fluoroindolin-2-one, maintaining the reaction temperature between 0-5 °C. The regioselectivity is directed by the activating effect of the lactam nitrogen.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 6-nitro-5-fluoroindolin-2-one, is collected by filtration, washed with cold water until neutral, and dried.

PART B: Reduction of 6-Nitro-5-fluoroindolin-2-one

-

Reaction Setup: Suspend the synthesized 6-nitro-5-fluoroindolin-2-one in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Several methods can be employed for the reduction of the nitro group:

-

Catalytic Hydrogenation: Add a catalytic amount of Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Metal-Acid Reduction: Alternatively, use a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[2]

-

-

Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the nitro-intermediate.

-

Work-up:

-

For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

For the SnCl₂/HCl method, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Pivotal Role in Drug Synthesis: The Sunitinib Paradigm

The primary and most significant application of this compound is as a key building block in the synthesis of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3] The synthesis of Sunitinib from this compound is achieved through a Knoevenagel condensation reaction.

Experimental Protocol: Synthesis of Sunitinib

-

Reaction Setup: In a round-bottom flask, dissolve this compound and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-(diethylamino)ethyl)amide in a suitable solvent, such as ethanol or toluene.[4][5]

-

Catalyst Addition: Add a catalytic amount of a base, typically a secondary amine like piperidine or pyrrolidine, to the reaction mixture.[4]

-

Condensation Reaction: Heat the reaction mixture to reflux and stir for several hours. The Knoevenagel condensation occurs between the active methylene group at the 3-position of the indolinone and the aldehyde group of the pyrrole derivative.

-

Reaction Monitoring: Monitor the formation of the product by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture. The Sunitinib product often precipitates out of the solution and can be collected by filtration.

-

Purification: The crude Sunitinib can be washed with a suitable solvent (e.g., cold ethanol) and further purified by recrystallization to obtain the final drug substance with high purity.

Biological Significance and Mechanism of Action of Derivatives

The indolin-2-one scaffold of this compound is crucial for the biological activity of its derivatives like Sunitinib. This core structure mimics the adenine ring of ATP and forms critical hydrogen bonds with the hinge region of the kinase domain, acting as a competitive inhibitor.[6] Sunitinib is known to inhibit multiple RTKs, thereby disrupting key signaling pathways involved in tumor growth and angiogenesis.[3][7]

Key Kinase Targets of Sunitinib and their IC₅₀ Values:

| Kinase Target | IC₅₀ Value | Biological Function |

| PDGFRβ | 2 nM | Regulates cell growth, proliferation, and differentiation.[3][7] |

| VEGFR2 (KDR/Flk-1) | 80 nM | A primary mediator of angiogenesis.[3][7] |

| c-KIT | Potent Inhibition | Drives the majority of gastrointestinal stromal tumors.[3] |

| FLT3 | 30-250 nM | Implicated in acute myeloid leukemia.[7] |

Targeted Signaling Pathways

Sunitinib's efficacy stems from its ability to simultaneously block multiple signaling cascades that are crucial for tumor survival and proliferation. The two primary pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.

VEGFR Signaling Pathway and Inhibition by Sunitinib:

PDGFR Signaling Pathway and Inhibition by Sunitinib:

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in drug discovery. Its role as a key intermediate for Sunitinib has cemented its importance in the synthesis of targeted cancer therapies. The indolin-2-one scaffold, appropriately functionalized with fluorine and an amino group, provides a robust platform for the development of potent kinase inhibitors. Future research may explore the use of this versatile intermediate in the synthesis of novel kinase inhibitors with different selectivity profiles or improved pharmacokinetic properties. As our understanding of kinase biology continues to grow, so too will the value of well-designed, functionalized building blocks like this compound in the ongoing quest for more effective and selective medicines.

References

- Wikipedia. Sunitinib.

- Patsnap Synapse. What is the mechanism of Sunitinib Malate?

- Cancer Research UK. Sunitinib (Sutent).

- ResearchGate. The design and structure–activity relationship of sunitinib.

- Patel, Z. M., et al. (2023). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds.

- Google Patents. CN103992308A - Method for preparing sunitinib.

- Hubbard, S. R., & Miller, W. T. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1541–1546.

- Google Patents. CN101333215A - A kind of synthetic method of sunitinib base.

- WIPO Patentscope. WO2012059941 - PROCESS FOR PREPARATION OF SUNITINIB MALATE AND SALTS THEREOF.

- Journal of Medicinal Chemistry. (2022).

Sources

- 1. 6-amino-5-fluoro-1,3-dihydro-2H-Indol-2-one | CymitQuimica [cymitquimica.com]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]

- 5. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

6-Amino-5-fluoroindolin-2-one: A Technical Guide for Drug Discovery Professionals

Foreword: The Evolving Landscape of Kinase Inhibition

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, driving aberrant cell proliferation, survival, and angiogenesis. The pursuit of selective kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this landscape, the indolin-2-one scaffold has emerged as a privileged structure, capable of targeting the ATP-binding site of various kinases with high affinity. This guide focuses on a specific, yet promising, member of this family: 6-Amino-5-fluoroindolin-2-one. Its unique substitution pattern suggests a nuanced interaction with key oncogenic kinases, warranting a detailed exploration of its chemical synthesis, biological activity, and therapeutic potential. This document serves as a comprehensive technical resource for researchers and drug development professionals seeking to understand and leverage the potential of this intriguing molecule.

Molecular Profile and Chemical Structure

This compound is a heterocyclic organic compound belonging to the indolin-2-one class. The core structure consists of a fused bicyclic system comprising a benzene ring and a pyrrolidone ring. The key distinguishing features are a fluorine atom at the 5-position and an amino group at the 6-position of the indole nucleus.

| Property | Value | Source |

| IUPAC Name | 6-amino-5-fluoro-1,3-dihydro-2H-indol-2-one | [1] |

| CAS Number | 150544-01-7 | [1] |

| Molecular Formula | C₈H₇FN₂O | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >97% | [1] |

The presence of the fluorine atom at the 5-position can significantly influence the molecule's electronic properties and metabolic stability, while the amino group at the 6-position provides a key point for potential hydrogen bonding interactions within the kinase active site and serves as a handle for further chemical modification.

Proposed Synthesis Pathway

Step 1: Nitration of 5-fluoroindolin-2-one to 6-nitro-5-fluoroindolin-2-one

The introduction of a nitro group at the 6-position of the 5-fluoroindolin-2-one scaffold is a critical step. This can be achieved through electrophilic aromatic substitution using a suitable nitrating agent.

Representative Protocol:

-

To a solution of 5-fluoroindolin-2-one in concentrated sulfuric acid, cooled to 0°C, slowly add a solution of nitric acid in sulfuric acid.

-

Maintain the reaction temperature below 5°C and stir for a specified period.

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry under vacuum to yield 6-nitro-5-fluoroindolin-2-one.

Rationale: The electron-withdrawing nature of the fluorine atom and the carbonyl group of the lactam ring directs the incoming nitro group to the 6-position. The use of a strong acid medium is necessary to generate the nitronium ion (NO₂⁺) electrophile.

Step 2: Reduction of 6-nitro-5-fluoroindolin-2-one to this compound

The final step involves the reduction of the nitro group to the corresponding amine. Several reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

Representative Protocol:

-

Dissolve 6-nitro-5-fluoroindolin-2-one in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Rationale: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups to amines under a hydrogen atmosphere. This method is generally high-yielding and avoids the use of harsh metal-acid reducing systems.

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition

The indolin-2-one scaffold is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). While specific biological data for this compound is not extensively published, structure-activity relationship (SAR) studies on analogous fluorinated indolin-2-one derivatives provide strong evidence for its potential as a potent kinase inhibitor.[2][3]

Targeting the VEGFR and PDGFR Signaling Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGF and PDGF signaling pathways are key drivers of this process.

-

VEGFR Signaling: VEGF ligands bind to their receptors (VEGFR-1, -2, and -3) on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a downstream signaling cascade involving pathways such as RAS/RAF/MEK/ERK and PI3K/Akt, ultimately promoting endothelial cell proliferation, migration, and survival.[4][5]

-

PDGFR Signaling: PDGFs signal through their cognate receptors (PDGFRα and PDGFRβ), which are expressed on various cell types, including pericytes and smooth muscle cells that support blood vessel structure. Similar to VEGFRs, ligand binding induces receptor dimerization, autophosphorylation, and activation of downstream signaling pathways that regulate cell growth and motility.

This compound, as a small molecule inhibitor, is predicted to exert its anti-angiogenic effects by competing with ATP for binding to the catalytic kinase domain of VEGFRs and PDGFRs, thereby blocking the initiation of downstream signaling.

Caption: Mechanism of action of this compound as a kinase inhibitor.

Expected Biological Activity Profile

Based on published data for structurally similar compounds, this compound is anticipated to exhibit potent inhibitory activity against VEGFR-2 and PDGFRβ. For instance, various 5-fluoroindolin-2-one derivatives have demonstrated IC₅₀ values in the nanomolar to low micromolar range against these kinases.[2][3] The presence of the 6-amino group may further enhance binding affinity through additional hydrogen bond interactions within the ATP-binding pocket.

Table of Biological Activity for Structurally Related Compounds:

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |

| Indolin-2-one Derivative 1 | VEGFR-2 | 0.078 | HepG2 | [2] |

| Indolin-2-one Derivative 2 | VEGFR-2 | 0.160 | MCF-7 | [2] |

| Indolin-2-one Derivative 3 | PDGFRβ | 0.04 | - | [3] |

| Indolin-2-one Derivative 4 | PDGFRβ | 0.07 | - | [3] |

Note: The specific derivatives are detailed in the cited references. This table is for illustrative purposes to indicate the expected potency range.

Experimental Protocols

The following protocols provide a framework for evaluating the in vitro kinase inhibitory activity of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® MAX Assay Kit

-

White, 96-well plates

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Prepare Enzyme Solution: Dilute the recombinant VEGFR-2 enzyme to a working concentration in 1x Kinase Buffer.

-

Assay Plate Setup:

-

Test Wells: Add the diluted inhibitor solutions.

-

Positive Control (No Inhibitor): Add 1x Kinase Buffer with the same DMSO concentration as the test wells.

-

Blank (No Enzyme): Add 1x Kinase Buffer.

-

-

Add Master Mixture: Prepare and add a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate to all wells.

-

Initiate Reaction: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Add Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control and determine the IC₅₀ value.[4][5]

In Vitro PDGFRβ Kinase Inhibition Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.

Materials:

-

Recombinant Human PDGFRβ

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂)

-

[γ-³³P]-ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

Phosphoric acid

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare Reaction Mixture: In a reaction tube, combine the kinase assay buffer, substrate, and diluted this compound or DMSO control.

-

Add Enzyme: Add the recombinant PDGFRβ enzyme to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the [γ-³³P]-ATP solution.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 40 minutes).

-

Stop Reaction: Terminate the reaction by adding phosphoric acid.

-

Substrate Capture: Spot an aliquot of the reaction mixture onto a filter paper.

-

Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of PDGFRβ activity in the presence of the inhibitor compared to the control and calculate the IC₅₀ value.[6][7]

Caption: Workflow for in vitro kinase inhibition assays.

Concluding Remarks and Future Directions

This compound represents a molecule of significant interest within the field of kinase inhibitor drug discovery. Its structural features, particularly the indolin-2-one core, the 5-fluoro substituent, and the 6-amino group, position it as a promising candidate for the potent and selective inhibition of key angiogenic receptor tyrosine kinases such as VEGFR-2 and PDGFRβ. While further experimental validation is required to definitively establish its biological activity profile, the existing body of literature on related compounds provides a strong rationale for its investigation.

Future research should focus on a number of key areas:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound is paramount.

-

Comprehensive Kinase Profiling: A broad kinase panel screening will be essential to determine the selectivity profile of the compound and to identify potential off-target effects.

-

Cell-Based Assays: Evaluation of the compound's activity in cellular models of angiogenesis and cancer cell proliferation will provide crucial insights into its therapeutic potential.

-

Structure-Based Drug Design: Co-crystallization of this compound with its target kinases will enable a detailed understanding of its binding mode and facilitate the design of next-generation inhibitors with improved potency and selectivity.

References

- Eurofins Discovery. (n.d.). PDGFRβ (PDGFRB) Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay.

- Reaction Biology. (n.d.). PDGFR-beta Cellular Phosphorylation Assay Service.

- Abdel-Ghani, T. M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(12), 1416. [Link]

- El-Damasy, A. K., et al. (2021). Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 354(1), 2000213. [Link]

- IJARSE. (n.d.). SYNTHESIS OF NOVEL FUSED 1, 2, 4-TRIAZINO (5, 6-b) INDOLE SYSTEMS AND THEIR FLRUORINE.

- MDPI. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]

- MDPI. (2024).

- PubMed. (2025).

- Zenodo. (n.d.). Studies in the Indole Field. Part VI. Synthesis of Some Nitro. [Link]

- Royal Society of Chemistry. (2016).

- UNICAM. (2025).

- IJARSE. (n.d.). SYNTHESIS AND PROPERTIES OF 2-AMINO-6-NITROINDOLES.

- PubMed. (2003). Synthesis and evaluation of 6-nitro-7-(1-piperazino)quinazolines: dual-acting compounds with inhibitory activities toward both tumor necrosis factor-alpha (TNF-alpha)

- ResearchGate. (2025). Synthesis of Substituted Benzoindolinothiazepines Using 5- and 6-Nitroindolines. [Link]

- Universität Regensburg. (2020).

- PubMed. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. promega.com [promega.com]

A Comprehensive Technical Guide to 6-Amino-5-fluoroindolin-2-one: A Cornerstone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Amino-5-fluoroindolin-2-one in Medicinal Chemistry

This compound, identified by its CAS Number 150544-01-7 , is a highly valued heterocyclic building block in the landscape of modern drug discovery and development.[1] Its molecular structure, a fluorinated amino-substituted oxindole, represents a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for the development of novel therapeutics. The strategic incorporation of a fluorine atom and an amino group onto the indolin-2-one core significantly influences the molecule's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity to target proteins.[2] These attributes are highly desirable in the optimization of drug candidates.

The primary application of this compound lies in its role as a key intermediate in the synthesis of multi-target kinase inhibitors.[3][4][5][6] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. By serving as the foundational core for molecules that can modulate the activity of these enzymes, this compound has become indispensable in the quest for more effective and targeted therapies. This guide provides an in-depth exploration of its synthesis, characterization, and critical applications, offering a technical resource for scientists engaged in pharmaceutical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 150544-01-7 | |

| Molecular Formula | C₈H₇FN₂O | |

| Molecular Weight | 166.15 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Spectroscopic Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indolinone ring, and the protons of the amino group. The fluorine atom will cause characteristic splitting of the signals of adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methylene carbon of the indolinone ring.

-

FTIR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino and amide groups, the C=O stretching of the lactam ring, and C-F stretching.[7][8][9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[10]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route involves the nitration of 5-fluoroindolin-2-one, followed by the reduction of the resulting nitro group to an amine.

Diagram: Synthetic Pathway

Caption: Synthetic route to this compound.

Part 1: Nitration of 5-Fluoroindolin-2-one

This initial step introduces a nitro group at the 6-position of the 5-fluoroindolin-2-one ring. The directing effects of the existing substituents guide the regioselectivity of this electrophilic aromatic substitution.

Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 5-fluoroindolin-2-one to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the mixture at a low temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 5-fluoro-6-nitroindolin-2-one, is collected by filtration, washed with water until neutral, and dried.

Part 2: Reduction of 5-Fluoro-6-nitroindolin-2-one

The final step involves the reduction of the nitro group to the desired amino group. Catalytic hydrogenation is a common and efficient method for this transformation.[11]

Protocol:

-

Catalyst and Substrate: In a hydrogenation vessel, suspend 5-fluoro-6-nitroindolin-2-one and a palladium on carbon catalyst (Pd/C) in a suitable solvent such as ethanol or ethyl acetate.

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Isolation: Upon completion, filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The final product, this compound, can be further purified by recrystallization or column chromatography to achieve the desired purity.

Application in Drug Discovery: The Kinase Inhibitor Scaffold

The indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors.[3][5][6][12] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.

Diagram: Mechanism of Action

Caption: Competitive inhibition of a kinase by an indolin-2-one-based inhibitor.

The this compound moiety serves as an excellent starting point for creating potent and selective kinase inhibitors. The amino group at the 6-position provides a crucial attachment point for introducing various side chains through chemical modifications. These side chains can be tailored to interact with specific amino acid residues in the kinase's active site, thereby enhancing both the potency and selectivity of the inhibitor.

A prime example of the successful application of this scaffold is in the synthesis of Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13] The this compound core is a key structural feature of Sunitinib, highlighting the significance of this intermediate in the development of life-saving medicines.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a privileged scaffold with strategically placed functional groups makes it an invaluable tool for the synthesis of targeted therapeutics, particularly in the realm of oncology. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for researchers and scientists working at the forefront of drug discovery. As the demand for more effective and selective kinase inhibitors continues to grow, the importance of this compound in the pharmaceutical industry is set to increase even further.

References

- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed, [Link]

- Various Authors. (2025). Synthesis and biological evaluation of diversely substituted indolin-2-ones.

- Various Authors. (2014). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties.

- Various Authors. (2016). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds.

- Zarghi, A., et al. (2023). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]

- Various Authors. (2019). 1 H (a) and 13 C (b) NMR spectra of...

- Tavleen Kaur Maidh. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

- Alrammahi, F. A. (2018). FTIR spectrum of compound A2.

- Various Authors. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

- Various Authors. (2023).

- Various Authors. (2013). Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage.

- Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. [Link]

- Various Authors. (2019). FTIR spectra of 1–5 complexes and free ligand 6.

- Various Authors. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

- Various Authors. (2006). Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. PubMed. [Link]

- Various Authors. (2012). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

- Various Authors. (2025). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Spectroscopy Online. [Link]

- Various Authors. (2017). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl).

- Halima Salem A, Miloudi A. (2021). Synthesis of Tricyclic Quinoline Derivatives from 5- and 6- Aminoindazoles and 5-Aminoindole under Conventional Way and Microwav. DergiPark. [Link]

- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids 1. OSTI.GOV. [Link]

- Various Authors. (2019). Figure S21 . FTIR spectra of 6b.

- Heinrich, T., et al. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. [Link]

- NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. NIST WebBook. [Link]

- Various Authors. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]

- Google Patents. (n.d.). Process for producing 5-fluorooxyindole and for producing intermediate therefor.

- mzCloud. (2014). 2 Amino 6 purinethiol. mzCloud. [Link]

- PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem. [Link]

- NIST. (n.d.). 1,3,5-Triazin-2(1H)-one, 4,6-diamino-. NIST WebBook. [Link]

Sources

- 1. 6-amino-5-fluoro-1,3-dihydro-2H-Indol-2-one | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

An In-Depth Technical Guide to the Synthesis of 6-Amino-5-fluoroindolin-2-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-Amino-5-fluoroindolin-2-one, a key building block in medicinal chemistry and drug development. The synthesis is presented as a two-step sequence commencing with the formation of the pivotal intermediate, 5-fluoro-6-nitroindolin-2-one, followed by the selective reduction of the nitro group. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of different reduction methodologies. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights for the successful synthesis of this important heterocyclic compound.

Introduction: The Significance of this compound

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom and an amino group at specific positions on this heterocyclic system can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, this compound serves as a crucial intermediate in the synthesis of various kinase inhibitors and other targeted therapeutics. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a versatile handle for further chemical modifications and the introduction of diverse pharmacophores. A reliable and scalable synthesis of this compound is therefore of paramount importance for advancing drug discovery programs.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound points to 5-fluoro-6-nitroindolin-2-one as the immediate precursor. The transformation of the nitro group to an amine is a well-established and high-yielding reaction in organic synthesis. The core challenge lies in the efficient construction of the 5-fluoro-6-nitroindolin-2-one ring system. Several classical indole and oxindole syntheses, such as the Fischer, Gassman, and Heck cyclizations, could be envisioned. However, for the specific substitution pattern required, the Reissert indole synthesis offers a direct and efficient approach starting from a commercially available or readily accessible starting material, 4-fluoro-2-nitrotoluene.[1]

The forward synthesis, therefore, is proposed as a two-step sequence:

-

Step 1: Reissert-type Condensation and Cyclization to form 5-fluoro-6-nitroindolin-2-one.

-

Step 2: Reduction of the Nitro Group to yield the target compound, this compound.

dot

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 5-Fluoro-6-nitroindolin-2-one

The construction of the 5-fluoro-6-nitroindolin-2-one core is achieved through a Reissert-type synthesis. This method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[1]

Rationale for the Reissert Pathway

The Reissert synthesis is particularly well-suited for this target due to the following reasons:

-

Convergent Approach: It allows for the direct formation of the indole-2-carboxylic acid precursor, which can be readily converted to the desired indolin-2-one.

-

Availability of Starting Materials: 4-Fluoro-2-nitrotoluene is a commercially available starting material.

-

Regiocontrol: The substitution pattern on the starting toluene directly translates to the desired substitution on the indolinone ring, minimizing the formation of regioisomers.

Experimental Protocol: Reissert Synthesis of 5-Fluoro-6-nitroindolin-2-one

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Condensation of 4-Fluoro-2-nitrotoluene with Diethyl Oxalate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of potassium ethoxide in absolute ethanol. The amount of potassium ethoxide should be stoichiometric to the 4-fluoro-2-nitrotoluene.

-

Cool the solution in an ice bath and add a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in absolute ethanol dropwise via the dropping funnel.

-

After the addition is complete, add diethyl oxalate (1.1 eq) dropwise, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield ethyl 2-(4-fluoro-2-nitrophenyl)-2-oxoacetate.

Step 2: Reductive Cyclization and Decarboxylation

-

In a round-bottom flask, suspend the crude ethyl 2-(4-fluoro-2-nitrophenyl)-2-oxoacetate in a mixture of acetic acid and water.

-

Add iron powder (excess, typically 4-5 eq) portion-wise to the stirred suspension. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours. The progress of the reductive cyclization can be monitored by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethyl acetate.

-

Combine the filtrate and the washings, and remove the organic solvent under reduced pressure.

-

The resulting aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-fluoro-6-nitroindolin-2-one.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

dot

Caption: Synthetic scheme for 5-Fluoro-6-nitroindolin-2-one.

Reduction of 5-Fluoro-6-nitroindolin-2-one to this compound

The final step in the synthesis is the selective reduction of the nitro group at the 6-position to the corresponding amine. This transformation can be achieved using several well-established methods. The choice of the reducing agent and conditions can be influenced by factors such as scale, desired purity, and available equipment.

Comparative Analysis of Reduction Methods

| Reduction Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction, easy product isolation.[2] | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |

| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl, Ethanol | Mild conditions, good functional group tolerance. | Stoichiometric amounts of tin salts are required, which can complicate work-up and purification. |

| Iron in Acetic Acid | Fe powder, Acetic Acid | Inexpensive, effective for aromatic nitro groups.[3] | Requires acidic conditions, work-up can be tedious to remove iron salts.[3] |

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

To a solution of 5-fluoro-6-nitroindolin-2-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases (usually 2-6 hours). Monitor the reaction by TLC.

-

After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Protocol B: Reduction with Stannous Chloride (SnCl₂)

-

Dissolve 5-fluoro-6-nitroindolin-2-one (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 1-3 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic.

-

The resulting mixture is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol C: Reduction with Iron in Acetic Acid

-

Suspend 5-fluoro-6-nitroindolin-2-one (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Heat the mixture to 60-70 °C and add iron powder (4-5 eq) portion-wise with vigorous stirring.

-

Continue heating and stirring for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize the mixture with a concentrated ammonium hydroxide solution.

-

Filter the resulting suspension through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

-

Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 4 and 7 positions, a singlet for the CH₂ group at the 3-position, and broad singlets for the NH and NH₂ protons. The coupling patterns will be influenced by the fluorine atom. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the lactam. Carbon-fluorine coupling will be observed for the carbon atoms near the fluorine substituent. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇FN₂O, MW: 166.15 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine and amide, C=O stretching of the lactam, and C-F stretching. |

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. The described two-step sequence, commencing with a Reissert-type synthesis to construct the 5-fluoro-6-nitroindolin-2-one intermediate, followed by a selective nitro group reduction, provides a practical route for obtaining this valuable building block. The detailed experimental protocols for various reduction methods offer flexibility to the synthetic chemist based on available resources and project requirements. The successful implementation of this synthesis will facilitate the development of novel therapeutic agents based on the privileged indolin-2-one scaffold.

References

- Gassman, P. G.; van Bergen, T. J. (1974). "General method for the synthesis of indoles". J. Am. Chem. Soc. 96 (17): 5495. [Link]

- Larock, R. C.; Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed annulation of internal alkynes". J. Am. Chem. Soc. 113 (17): 6689–6690. [Link]

- Reissert, A. (1897). "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Ber. Dtsch. Chem. Ges. 30 (1): 1030–1053. [Link]

- Organic Reactions. (2004). The Reissert Indole Synthesis. John Wiley & Sons, Inc. [Link]

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). [Link]

Sources

The Biological Activity of 6-Amino-5-fluoroindolin-2-one: A Technical Guide for Drug Discovery Professionals

Abstract

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors approved for therapeutic use. This technical guide provides a comprehensive overview of the biological activity of a specific derivative, 6-Amino-5-fluoroindolin-2-one. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to project its biological profile and guide future research. We will explore its predicted mechanism of action as a multi-targeted tyrosine kinase inhibitor, propose a viable synthetic route, and provide detailed protocols for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel kinase inhibitors for applications in oncology and other signaling-driven diseases.

Introduction: The Indolin-2-one Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues in proteins.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The indolin-2-one (or oxindole) scaffold has emerged as a highly successful pharmacophore for the development of kinase inhibitors.[3] Small molecules based on this core structure have been shown to be potent ATP-competitive inhibitors of a variety of protein kinases.[3]

The general structure of these inhibitors involves the indolin-2-one core which mimics the adenine ring of ATP, binding to the hinge region of the kinase domain.[2] Substitutions at various positions on the indolinone ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5- and 6-positions of the indolinone ring are situated in a region of the ATP-binding pocket that can be exploited to achieve selectivity among different kinases.[4][5]

This guide focuses on the this compound derivative. The 5-fluoro substitution is a common feature in many kinase inhibitors, often enhancing binding affinity and metabolic stability. The 6-amino group is hypothesized to provide an additional point of interaction within the kinase domain, potentially influencing the inhibitor's potency and selectivity profile.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted indolinones. A common strategy involves the synthesis of the corresponding 6-nitro derivative, followed by reduction to the 6-amino compound.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 5-Fluoroindolin-2-one to 6-Nitro-5-fluoroindolin-2-one

-

To a stirred solution of 5-fluoroindolin-2-one in concentrated sulfuric acid, cooled to 0°C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture carefully onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 6-nitro-5-fluoroindolin-2-one.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 6-Nitro-5-fluoroindolin-2-one to this compound

-

To a suspension of 6-nitro-5-fluoroindolin-2-one in a mixture of ethanol and water, add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Biological Activity and Mechanism of Action

Based on the extensive literature on the indolin-2-one scaffold, this compound is predicted to function as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.

Primary Kinase Targets

The primary targets are likely to include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Particularly VEGFR-2, a key mediator of angiogenesis. The indolin-2-one core is a well-established pharmacophore for VEGFR-2 inhibition.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR signaling can impact tumor growth and the tumor microenvironment.

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and indolinone-based inhibitors have shown efficacy against this target family.[6]

The 5-fluoro substituent is anticipated to enhance the binding affinity to the kinase hinge region through favorable interactions. The 6-amino group, being a hydrogen bond donor and acceptor, could form additional interactions with amino acid residues in the kinase active site, potentially increasing potency and influencing the selectivity profile.[4]

Signaling Pathways

By inhibiting these key RTKs, this compound is expected to modulate several critical downstream signaling pathways, including:

-

RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

Caption: Predicted signaling pathways inhibited by this compound.

In Vitro Biological Evaluation

A systematic in vitro evaluation is essential to characterize the biological activity of this compound. This should include biochemical assays to determine its kinase inhibitory profile and cell-based assays to assess its effects on cancer cell lines.

Kinase Inhibition Assays

Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a generic method for measuring kinase activity by quantifying the amount of ADP produced.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase of interest (e.g., VEGFR-2, PDGFRβ, FGFR1) to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assays

Cell-based assays are crucial to determine the anti-proliferative effects of the compound on cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.[7]

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Plating: Seed cancer cells (e.g., HUVEC, A549, MCF-7) in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

| Predicted Kinase Inhibition Profile | IC50 (nM) |

| VEGFR-2 | < 50 |

| PDGFRβ | < 100 |

| FGFR1 | < 100 |

| c-Kit | < 200 |

| Src | > 1000 |

Table 1: Predicted in vitro kinase inhibitory activity of this compound based on data from structurally related compounds.

Analysis of Downstream Signaling

Western blotting is a key technique to confirm that the anti-proliferative effects of this compound are due to the inhibition of its target kinases and their downstream signaling pathways.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR-2, VEGFR-2, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the well-validated indolin-2-one class of kinase inhibitors. Based on structure-activity relationships of analogous compounds, it is predicted to be a potent inhibitor of key pro-angiogenic and oncogenic receptor tyrosine kinases. The proposed synthetic route provides a clear path to obtaining this compound for empirical validation of its biological activities. The detailed experimental protocols in this guide offer a framework for a comprehensive preclinical evaluation.

Future research should focus on the synthesis and in vitro profiling of this compound against a broad panel of kinases to determine its potency and selectivity. Promising results would warrant further investigation into its cellular mechanisms of action, pharmacokinetic properties, and in vivo efficacy in relevant cancer models. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

- Huang, S., Garbaccio, R. M., Fraley, M. E., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912.[5]

- Lahiry, L., Sarma, D., & Phukan, S. (2014). Tyrosine kinase – Role and significance in Cancer. International Journal of Medical Research & Health Sciences, 3(4), 939.[2]

- Roth, G. J., Heckel, A., Colbatzky, F., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480.[4][9]

- Huang, S., Garbaccio, R. M., Fraley, M. E., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors.

- Özgeris, F. B., Gökçe, M., Küçükgüzel, I., & Çıkla-Süzgün, P. (2019). Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338–1354.[6]

- Meng, G., Liu, C., Qin, S., et al. (2015). Synthesis and biological evaluation of 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors. Frontiers in Chemistry, 3.[10]

- ATCC. (n.d.).

- Abcam. (n.d.). Western blot protocol.

- Cell Signaling Technology. (n.d.). Western Blotting Protocol.

- Wikipedia. (2023, December 27). Protein kinase. In Wikipedia.[1]

- Abcam. (n.d.). MTT assay protocol.[8]

Sources

- 1. Protein kinase - Wikipedia [en.wikipedia.org]

- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 6-Amino-5-fluoroindolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Fluorinated Aminoindolinone Scaffold

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The strategic incorporation of fluorine and an amino group at the 5- and 6-positions, respectively, of the indolinone ring system creates a unique chemical entity with significant potential for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of the discovery, synthesis, and potential therapeutic applications of 6-amino-5-fluoroindolin-2-one derivatives, aimed at researchers and professionals in the field of drug development.

The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The carbon-fluorine bond is exceptionally strong, often shielding adjacent positions from metabolic attack and thereby increasing the compound's half-life. Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing the molecule's overall ionization state and membrane permeability.[1] The amino group, on the other hand, can serve as a crucial hydrogen bond donor or acceptor, or as a site for further chemical modification to fine-tune solubility and target engagement.[2] The combination of these two functionalities on the indolinone scaffold presents a compelling starting point for the design of novel therapeutics.

Synthetic Strategies for this compound Derivatives

While a definitive, step-by-step synthesis for the parent this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for related fluorinated indoles and indolinones. A key starting material for such a synthesis would likely be a appropriately substituted aniline. For instance, the synthesis of the related 6-chloro-5-fluoroindole has been reported starting from 4-fluoro-3-chloroaniline.[3] By analogy, a potential route to the target scaffold could commence with 4-fluoro-5-nitroaniline.

A proposed synthetic workflow is outlined below:

Caption: A proposed synthetic workflow for this compound derivatives.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a projected methodology based on established chemical principles for the synthesis of related compounds.

Step 1: Synthesis of 5-Fluoro-6-nitroisatin (Intermediate B)

-

Starting Material: 4-Fluoro-3-nitroaniline.

-

Reaction: The synthesis of the isatin core can be achieved through various methods, such as the Sandmeyer isatin synthesis. This would involve the reaction of 4-fluoro-3-nitroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, followed by cyclization in the presence of a strong acid like concentrated sulfuric acid.

Step 2: Reduction to this compound (Compound D)

-

Starting Material: 5-Fluoro-6-nitroisatin.

-

Reaction: The reduction of the nitro group to an amine and the concomitant reduction of the isatin C3-ketone can be achieved using a variety of reducing agents. A common method is the Wolff-Kishner reduction, employing hydrazine hydrate.[4] Alternatively, catalytic hydrogenation using a palladium catalyst could be employed.

Step 3: Derivatization of the this compound Scaffold (Compound E)

The parent this compound scaffold offers multiple points for diversification to explore structure-activity relationships (SAR).

-

N1-Substitution: The nitrogen at the 1-position can be alkylated or arylated to introduce various substituents that can influence solubility, cell permeability, and target binding.

-

C3-Functionalization: The methylene group at the C3 position is reactive and can undergo condensation reactions with various aldehydes and ketones to introduce a wide range of substituents. This position is often critical for the biological activity of indolinone-based kinase inhibitors.

Potential Biological Activities and Therapeutic Applications

The this compound scaffold is a promising platform for the development of novel therapeutics, particularly in the field of oncology. The broader class of indolin-2-one derivatives has been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Kinase Inhibition

Many clinically approved and investigational kinase inhibitors feature the indolinone core. These compounds typically function by competing with ATP for binding to the kinase active site. The specific substitutions on the indolinone ring dictate the kinase selectivity profile. Given the electronic properties of the fluorine and amino substituents, this compound derivatives could be potent and selective inhibitors of kinases such as:

-

Receptor Tyrosine Kinases (RTKs): Including VEGFR, PDGFR, and EGFR, which are crucial for tumor angiogenesis and proliferation.

-

Intracellular Tyrosine Kinases: Such as Src family kinases.

-

Serine/Threonine Kinases: Including CDKs and Aurora kinases, which are involved in cell cycle regulation.

The amino group at the 6-position could potentially form key hydrogen bonding interactions within the kinase active site, enhancing binding affinity.

Caption: Potential mechanism of action of this compound derivatives as kinase inhibitors.

Other Potential Therapeutic Areas

Beyond oncology, substituted indolinones have shown promise in other therapeutic areas. For instance, certain derivatives have been investigated as antibacterial agents.[5] The unique electronic and steric properties of the this compound scaffold may also lend themselves to the development of agents targeting other enzyme families or receptors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is not yet widely available, some general principles can be inferred from related compound classes:

| Position of Substitution | Potential Impact on Activity |

| C5-Fluoro | Increased metabolic stability and lipophilicity. |

| C6-Amino | Potential for key hydrogen bonding interactions with the target protein.[2] |

| N1-Substituent | Can modulate solubility, cell permeability, and provide additional binding interactions. |

| C3-Substituent | Often a key determinant of kinase selectivity and potency. |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Its unique combination of a privileged core structure with strategically placed fluorine and amino groups offers significant potential for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology. Further research is warranted to fully elucidate the synthetic accessibility and biological activity of this compound class. The development of a robust and scalable synthetic route is a critical first step, which will enable the generation of a diverse library of derivatives for comprehensive biological screening and SAR studies. Such efforts are likely to uncover novel and potent drug candidates with improved pharmacological profiles.

References

- Di Stefano, A., Sozio, P., Cacciatore, I., Cocco, A., Giorgioni, G., Costa, B., ... & Pinnen, F. (2005). Preparation and pharmacological characterization of trans-2-amino-5 (6)-fluoro-6 (5)-hydroxy-1-phenyl-2, 3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of medicinal chemistry, 48(7), 2646-2654.

- BenchChem. (2025). The Role of Fluorinated Indoles in Modern Drug Discovery. BenchChem.

- CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents. (n.d.).

- El-Sayed, M. A. A., & Al-Majid, A. M. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 11(43), 26685-26723.

- Hayashi, K., Todo, Y., Hamamoto, S., Miyajima, A., & Takagi, H. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R, 2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl) pyrrolidin-1-yl] substituents. Journal of medicinal chemistry, 46(6), 1005-1015.

- Zhou, Y., & Murphy, R. F. (2025). Fluorine: An invaluable tool in medicinal chemistry. Future Medicinal Chemistry.

- Moussaoui, Y., Ziani, A., Taleb, M., Senhaji, O., Lazrek, H. B., & Vainio, R. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(21), 6432.

- BenchChem. (2025). Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. BenchChem.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2023). New 6′-Amino-5′-cyano-2-oxo-1, 2-dihydro-1′ H-spiro [indole-3, 4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3183.

- Hranjec, M., & Starčević, K. (2017). 6′-Amino-5, 7-dibromo-2-oxo-3′-(trifluoromethyl)-1′ H-spiro [indoline-3, 4′-pyrano [2, 3-c] pyrazole]-5′-carbonitrile. Molbank, 2017(4), M966.

- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents. (n.d.).

- Wang, Z., & Tu, Z. (2010). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano [2, 3-c] pyrazoles. Organic & biomolecular chemistry, 8(21), 4863-4866.

- Xu, Z., Chen, Z., Zhang, M., & Xu, B. (2019). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in chemistry, 7, 827.